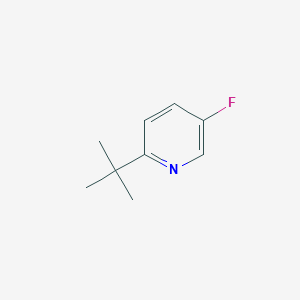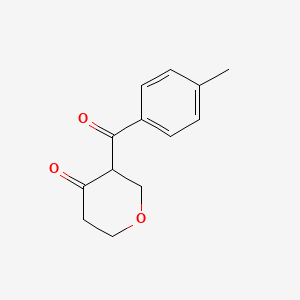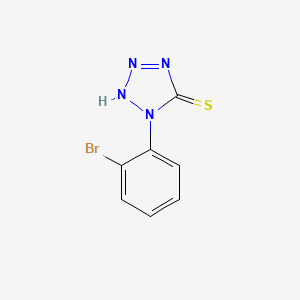
2-(tert-Butyl)-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-5-fluoropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. The structure of this compound includes a pyridine ring substituted with a tert-butyl group at the second position and a fluorine atom at the fifth position. This unique arrangement imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-fluoropyridine typically involves the introduction of the tert-butyl and fluorine substituents onto the pyridine ring. One common method is the direct fluorination of 2-tert-butylpyridine using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and reaction conditions would be optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)-5-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form different products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-5-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-5-fluoropyridine involves its interaction with specific molecular targets. The tert-butyl group and fluorine atom can influence the compound’s binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butylpyridine: Lacks the fluorine substituent, leading to different reactivity and applications.
5-Fluoropyridine: Lacks the tert-butyl group, affecting its chemical properties and uses.
2-(tert-Butyl)-3-fluoropyridine: The position of the fluorine atom is different, leading to variations in reactivity and applications.
Uniqueness
2-(tert-Butyl)-5-fluoropyridine is unique due to the specific positioning of the tert-butyl and fluorine substituents, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C9H12FN |
|---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
2-tert-butyl-5-fluoropyridine |
InChI |
InChI=1S/C9H12FN/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,1-3H3 |
InChI-Schlüssel |
XTFPTEMOOQXYTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Cbz-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B15333959.png)

![1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B15333965.png)










![1-Methyl-2-[4-(methylthio)phenyl]indole](/img/structure/B15334032.png)
